4-Nitropyrene: A Comprehensive Technical Guide
4-Nitropyrene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyrene is a polycyclic aromatic hydrocarbon (PAH) containing a nitro group substituent. It is of significant interest to the scientific community due to its presence in environmental samples, primarily as a byproduct of incomplete combustion processes such as diesel exhaust. Classified as a suspected human carcinogen, 4-nitropyrene's toxicological profile and metabolic activation pathways are areas of active research. This technical guide provides an in-depth overview of the chemical and physical properties of 4-nitropyrene, detailed experimental protocols for its synthesis, purification, and analysis, and a summary of its metabolic fate.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 4-nitropyrene are summarized in the tables below, providing a ready reference for researchers.
Table 1: General and Physical Properties of 4-Nitropyrene
| Property | Value | Reference(s) |
| CAS Number | 57835-92-4 | [1][2] |
| Molecular Formula | C₁₆H₉NO₂ | [1][2] |
| Molecular Weight | 247.25 g/mol | [1][2] |
| Appearance | Slender orange needles | [1][3] |
| Melting Point | 190–192 °C | [1][3] |
| Boiling Point | 472 °C at 101.3 kPa | [1] |
| Solubility in Water | 0.017 mg/L | [1] |
| Solubility in Organic Solvents | Soluble in diethyl ether, acetone, ethanol, benzene (B151609), and toluene. | [3] |
| Vapor Pressure | 4.4 × 10⁻⁶ Pa at 25 °C | [1] |
| Log P (Octanol/Water Partition Coefficient) | 4.69 | [1] |
Table 2: Spectroscopic Data for 4-Nitropyrene
| Spectroscopic Data | Remarks | Reference(s) |
| UV-Vis | Data has been reported. | [1] |
| NMR | Data has been reported. | [1] |
| IR | Data has been reported. | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 4-nitropyrene are crucial for consistent and reproducible research. The following sections provide generalized protocols based on established chemical principles and literature precedents for related compounds.
Synthesis of Nitropyrenes (General Protocol)
Materials:
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Concentrated Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Benzene (or a suitable alternative solvent)
-
Distilled Water
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Stirring apparatus
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Dropping funnel
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Separatory funnel
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Distillation apparatus
Procedure:
-
Dissolution: Dissolve a known quantity of pyrene in benzene in a round-bottom flask equipped with a stirrer.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by combining concentrated sulfuric acid and concentrated nitric acid in a specific ratio, often with the addition of water. This process is highly exothermic and should be performed in an ice bath with slow addition. Cool the mixture to room temperature.
-
Nitration Reaction: Slowly add the nitrating mixture to the stirred pyrene solution at room temperature using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction Completion: After the addition is complete, continue stirring for a specified period (e.g., 15-30 minutes) to ensure the reaction goes to completion.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the aqueous layer.
-
Wash the organic layer multiple times with distilled water to remove residual acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent (benzene) by distillation under reduced pressure.
-
The resulting solid is a mixture of nitropyrene isomers, which will require purification.
-
Purification of 4-Nitropyrene
Purification of the crude nitropyrene mixture is typically achieved through column chromatography followed by recrystallization to isolate the 4-nitropyrene isomer.
1. Column Chromatography (General Protocol)
Materials:
-
Silica (B1680970) gel (60-120 mesh)
-
Hexane
-
Ethyl Acetate
-
Glass column
-
Cotton or glass wool
-
Sand
-
Collection tubes
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude nitropyrene mixture in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
The different nitropyrene isomers will separate based on their polarity.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate tubes as the solvent elutes from the column.
-
Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing 4-nitropyrene.
-
Combine the pure fractions containing 4-nitropyrene.
-
-
Solvent Removal: Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified 4-nitropyrene.
2. Recrystallization (General Protocol)
Materials:
-
Purified 4-nitropyrene from column chromatography
-
Suitable solvent (e.g., ethanol, methanol, or a mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which 4-nitropyrene is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the 4-nitropyrene in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature. Crystals of 4-nitropyrene should form. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals of 4-nitropyrene, for example, by air drying or in a vacuum desiccator.
Analytical Determination of 4-Nitropyrene by GC-MS (General Protocol)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of 4-nitropyrene in various matrices.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., DB-5MS).
-
Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high sensitivity and selectivity.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a high temperature (e.g., 310°C), and hold for a period to ensure all analytes elute.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 4-nitropyrene (e.g., m/z 247, 217, 201) or Multiple Reaction Monitoring (MRM) for enhanced selectivity.
-
Sample Preparation (from environmental samples):
-
Extraction: Extract the sample (e.g., particulate matter from an air filter) with a suitable solvent such as dichloromethane using methods like Soxhlet extraction or ultrasonication.
-
Cleanup: The extract may require a cleanup step to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica or alumina (B75360) cartridges.
-
Concentration: Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., a deuterated PAH) to the final extract for accurate quantification.
Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire data in SIM or MRM mode.
-
Quantification: Identify 4-nitropyrene based on its retention time and the presence of its characteristic ions. Quantify the concentration by comparing the peak area of 4-nitropyrene to that of the internal standard and referencing a calibration curve prepared with known standards.
Metabolic Pathways and Biological Effects
4-Nitropyrene is known to be a mutagen and is reasonably anticipated to be a human carcinogen. Its toxicity is primarily mediated through its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and potentially initiating cancer. The metabolism of 4-nitropyrene proceeds via two main pathways: nitroreduction and ring oxidation.
Nitroreduction Pathway: This is considered the primary pathway for the activation of 4-nitropyrene.[1] The nitro group is reduced by cellular nitroreductases to a nitroso intermediate, then to a hydroxylamine, and finally to an amino group. The N-hydroxyarylamine intermediate can be further activated by O-acetylation to form a reactive N-acetoxyarylamine, which can then covalently bind to DNA, primarily at the C8 position of guanine, to form DNA adducts.
Ring Oxidation Pathway: This pathway involves the oxidation of the aromatic pyrene ring, primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[2] This can lead to the formation of various hydroxylated and dihydrodiol metabolites, as well as epoxides. While this is a detoxification pathway for some PAHs, the resulting epoxides can also be reactive and form DNA adducts.
The interplay between these two pathways determines the ultimate toxicological outcome of 4-nitropyrene exposure.
Metabolic Activation of 4-Nitropyrene
Caption: Metabolic activation pathways of 4-nitropyrene leading to DNA adduct formation.
Experimental Workflow for Analysis of 4-Nitropyrene in Environmental Samples
Caption: A typical experimental workflow for the analysis of 4-nitropyrene.
